molecular formula C15H28N4O B15050712 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B15050712
M. Wt: 280.41 g/mol
InChI Key: MBAQMJABNITNFE-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 2-methylpropyl group. The final step involves the attachment of the morpholine ring via a propyl chain. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(piperidin-4-yl)propyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(pyrrolidin-4-yl)propyl]amine

Uniqueness

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine is unique due to the presence of both a pyrazole ring and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H28N4O/c1-14(2)13-19-15(4-6-17-19)12-16-5-3-7-18-8-10-20-11-9-18/h4,6,14,16H,3,5,7-13H2,1-2H3

InChI Key

MBAQMJABNITNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCCN2CCOCC2

Origin of Product

United States

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